molecular formula C16H15N3O B8767291 7-Amino-2-methyl-3-(o-tolyl)quinazolin-4(3H)-one CAS No. 734-44-1

7-Amino-2-methyl-3-(o-tolyl)quinazolin-4(3H)-one

Cat. No.: B8767291
CAS No.: 734-44-1
M. Wt: 265.31 g/mol
InChI Key: SWFRTLIVJQMMEV-UHFFFAOYSA-N
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Description

7-Amino-2-methyl-3-(o-tolyl)quinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications. This compound, in particular, may exhibit unique properties due to its specific functional groups and structural configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2-methyl-3-(o-tolyl)quinazolin-4(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method might involve the reaction of 2-methyl-3-(o-tolyl)quinazolin-4(3H)-one with an amine source to introduce the amino group at the 7-position. The reaction conditions, such as temperature, solvent, and catalysts, would need to be optimized to achieve high yield and purity.

Industrial Production Methods

For industrial production, the synthesis would be scaled up, and the process would be optimized for cost-effectiveness and efficiency. This might involve continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

7-Amino-2-methyl-3-(o-tolyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Halogenating agents, nitrating agents, or other electrophiles/nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-Amino-2-methyl-3-(o-tolyl)quinazolin-4(3H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound with a similar core structure.

    2-Methylquinazoline: Lacks the amino and o-tolyl groups.

    3-(o-Tolyl)quinazoline: Lacks the amino group.

Uniqueness

7-Amino-2-methyl-3-(o-tolyl)quinazolin-4(3H)-one is unique due to the presence of the amino group at the 7-position and the o-tolyl group at the 3-position. These functional groups can significantly influence its chemical reactivity and biological activity, making it distinct from other quinazoline derivatives.

Properties

CAS No.

734-44-1

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

7-amino-2-methyl-3-(2-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C16H15N3O/c1-10-5-3-4-6-15(10)19-11(2)18-14-9-12(17)7-8-13(14)16(19)20/h3-9H,17H2,1-2H3

InChI Key

SWFRTLIVJQMMEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=CC(=C3)N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2.0 g of iron powder (reduced) and 1.0 g 2-methyl-3-o-tolyl-7-nitro-4-quinazolone (0.0036 mole) in a test tube (8"×1") was added 2 ml of 1 N ammonium chloride and 8 ml ethanol. The mixture was warmed gently in a water bath until the initial vigorous reaction had subsided. The test tube was then heated in the water bath until the solvents had evaporated (about 1 hr). The residue was extracted with four 10 ml portions of benzene, and the extracts were suction-filtered. The filtrate was heated with stirring, and n-hexane was added to cloudiness. The suspension was placed in the refrigerator overnight, and the white crystals were removed by suction-filtration. The yield was 0.9 g (100%), mp 211°-212° C.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
2-methyl-3-o-tolyl-7-nitro-4-quinazolone
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
2 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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